BenchChemオンラインストアへようこそ!

PD-168077

Dopamine Receptor Binding Affinity Selectivity

Procure PD-168077 maleate as a premier D4 agonist (>400-fold D4/D2 selectivity) for neuroscience research. Unlike ABT-724 or A-412997, its unique 2-cyanophenyl/3-methylbenzamide scaffold confers full D4R efficacy (EC50 6.90 nM) and verified in vivo CNS activity. Validated for stereotaxic microinjection with L-745,870 on-target control. Indispensable for D4 signaling dissection, HTS reference, and dual D4/sigma-1 probe studies. Inquire for bulk and custom requests.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B8088527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-168077
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N
InChIInChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25)
InChIKeyDNULYRGWTFLJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (PD-168077) Procurement Specifications: CAS, Synonyms, and Vendor Identification


N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide, commonly known as PD-168077, is a potent and selective dopamine D4 receptor (D4R) agonist from the arylpiperazine class of compounds [1]. Its preferred IUPAC name is N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide, and it is frequently supplied as a maleate salt with the CAS number 630117-19-0 [2]. The compound's molecular formula is C20H22N4O (free base) with a molecular weight of 334.4 g/mol, and it is a well-established pharmacological tool for investigating D4R-mediated pathways in neurological research [3].

Why N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (PD-168077) Cannot Be Substituted with a Generic D4 Agonist


While several dopamine D4 receptor agonists exist, they are not functionally interchangeable. The specific combination of a 2-cyanophenyl substituent on the piperazine ring and a 3-methylbenzamide moiety in PD-168077 confers a unique pharmacological profile characterized by exceptional D4 selectivity and potent in vivo central activity [1]. Simply substituting with another D4-preferring ligand like ABT-724 or A-412997 is scientifically invalid, as each compound exhibits distinct potencies, efficacy profiles (full vs. partial agonism), and, critically, differential in vivo central nervous system penetration and behavioral outcomes [2]. The following evidence demonstrates that the precise molecular structure of PD-168077 yields a quantifiable and meaningful differentiation from its closest analogs, making it an indispensable tool for specific research applications.

Quantitative Evidence Guide: How N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (PD-168077) Compares to Alternative D4 Ligands


PD-168077 Exhibits Nanomolar D4 Binding Affinity with Marked >400-Fold Selectivity Over D2 Receptors

PD-168077 demonstrates a high binding affinity for the human dopamine D4 receptor with a Ki of 8.7 nM. This affinity is comparable to other potent D4 agonists but is distinguished by its exceptional selectivity profile. It exhibits >400-fold selectivity over the D2 receptor (Ki = 3,740 nM) and >300-fold over the D3 receptor (Ki = 2,810 nM) . In stark contrast, the non-selective dopaminergic agonist apomorphine shows a D2/D4 selectivity ratio of only ~12-fold (D2 Ki = 32 nM, D4 Ki = 2.6 nM), making it unsuitable for experiments requiring isolation of D4-specific signaling [1].

Dopamine Receptor Binding Affinity Selectivity

PD-168077 is a Full D4 Agonist with Superior Potency to the Partial Agonist ABT-724 in Functional Assays

In a functional calcium flux assay using HEK293 cells expressing the human D4 receptor, PD-168077 demonstrated potent agonism with an EC50 of 6.90 nM [1]. Another selective D4 agonist, ABT-724, is a partial agonist and exhibits significantly lower functional potency in a similar cellular context, with an EC50 of 12.4 nM for the human receptor . This demonstrates that PD-168077 is not only a more potent agonist in this functional readout but also a full agonist, a critical distinction for experimental design where maximal receptor activation is required.

Functional Activity Agonism Potency

D4-Mediated In Vivo Effects of PD-168077 Are Reversed >80% by the Selective Antagonist L-745,870

The pro-erectile effect of PD-168077 (administered into the paraventricular nucleus of the hypothalamus) in male rats was reduced by more than 80% by co-administration of L-745,870 (1 µg), a selective D4 receptor antagonist [1]. In contrast, the same effect was only reduced by 35-40% by raclopride, a selective D2/D3 antagonist. This pharmacological reversal study provides robust in vivo evidence that the physiological effect of PD-168077 is predominantly mediated through specific engagement of the D4 receptor, confirming the high target selectivity observed in vitro translates to a functional in vivo setting.

In Vivo Pharmacology Target Engagement Behavioral Pharmacology

PD-168077 Demonstrates Comparable In Vivo Potency to PIP3EA in a Central Behavioral Model

When administered directly into the paraventricular nucleus of male rats, PD-168077 and PIP3EA, another selective D4 agonist, were found to be equally potent in inducing penile erections [1]. However, when administered systemically (subcutaneously), PIP3EA was found to be more potent. This suggests that while PD-168077 is effective centrally, its systemic bioavailability or brain penetration profile differs from PIP3EA, making PD-168077 a preferred tool for studies requiring direct central administration to bypass peripheral pharmacokinetic variables and achieve precise, localized D4 receptor activation in the brain.

In Vivo Potency Behavioral Pharmacology CNS Penetration

PD-168077 Shows High Affinity for Sigma-1 Receptor, a Potential Off-Target of Interest

In addition to its potent D4 activity, PD-168077 exhibits nanomolar affinity for the sigma-1 receptor (σ1R) with a Ki of 4.30 nM [1]. This is a notable off-target interaction, as sigma-1 receptors are implicated in neuroplasticity, cognition, and neuroprotection. While this is a secondary target, it differentiates PD-168077 from other D4 agonists like A-412997, which is reported to have no affinity for other dopamine receptors but may also interact with other targets. For researchers investigating the interplay between D4 and sigma-1 receptor systems, this dual affinity could be a valuable property, whereas for those requiring strict D4 isolation, this off-target effect must be carefully controlled for.

Off-Target Profile Sigma Receptor Binding Affinity

Optimal Research and Industrial Applications for N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (PD-168077)


Investigating D4 Receptor-Specific Signaling in Native Neuronal Systems

Due to its exceptional >400-fold selectivity for D4 over D2 receptors , PD-168077 is the tool of choice for dissecting D4-specific signaling pathways in primary neuronal cultures or brain slice preparations where other D2-like receptors are also expressed. The use of a highly selective agonist like PD-168077 minimizes the risk of data contamination from activation of D2 or D3 receptors, which would occur with a non-selective agonist like apomorphine [1].

In Vivo Studies of D4-Mediated Central Nervous System Function via Direct Intracerebral Administration

Research requiring precise, localized activation of D4 receptors within specific brain nuclei should utilize PD-168077. Its demonstrated in vivo potency when injected directly into the paraventricular nucleus [2] makes it ideal for stereotaxic administration studies. Furthermore, the ability to nearly completely reverse its central effects with the D4-selective antagonist L-745,870 provides a robust on-target control for verifying D4-specific mechanisms [3].

Functional Screening for D4 Receptor Full Agonists in Drug Discovery

In high-throughput screening cascades, PD-168077 serves as a reference standard for full D4 receptor agonism. Its potent functional activity (EC50 = 6.90 nM) and full efficacy profile [4] make it a critical comparator for characterizing the efficacy of novel D4 ligands. Compounds that produce a similar maximal response to PD-168077 can be classified as full agonists, whereas those with lower efficacy can be benchmarked against partial agonists like ABT-724 .

Exploratory Studies on D4 and Sigma-1 Receptor Crosstalk

For researchers investigating the neurobiological interplay between dopaminergic and sigma receptor systems, PD-168077's high affinity for the sigma-1 receptor (Ki = 4.30 nM) [5] provides a unique dual-pharmacology probe. This property is not found in other selective D4 agonists like A-412997, making PD-168077 a distinct chemical tool for studying potential synergies or interactions between D4 and sigma-1 pathways in processes such as cognition and neuroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-168077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.